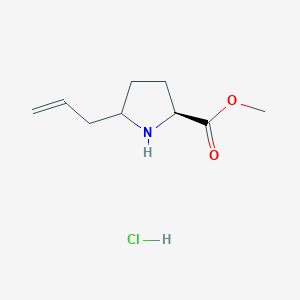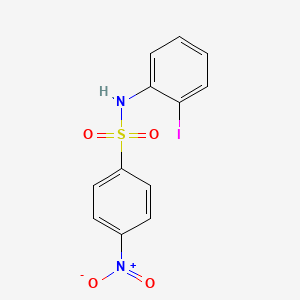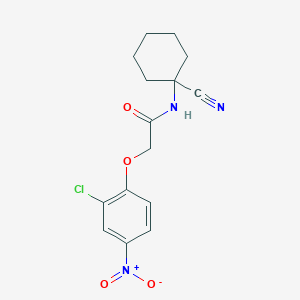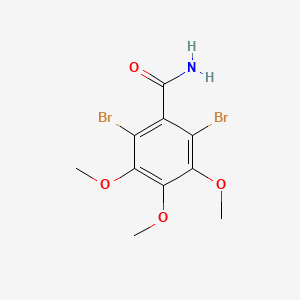![molecular formula C18H18BrNO3 B13366735 3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromine atom, a methoxy group, and a benzyl ether moiety attached to a phenyl ring, which is further connected to an acrylamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 3-methoxy-4-[(3-methylbenzyl)oxy]phenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Acrylamide Formation: The brominated intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy and benzyl ether groups can be oxidized or reduced under appropriate conditions.
Polymerization: The acrylamide group can participate in polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
Applications De Recherche Scientifique
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenylacrylamide
- 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenylacrylamide
- 3-Bromo-5-methoxy-4-[(3-ethylbenzyl)oxy]phenylacrylamide
Uniqueness
3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is unique due to the specific positioning of the bromine atom, methoxy group, and benzyl ether moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C18H18BrNO3 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
(E)-3-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H18BrNO3/c1-12-4-3-5-14(8-12)11-23-18-15(19)9-13(6-7-17(20)21)10-16(18)22-2/h3-10H,11H2,1-2H3,(H2,20,21)/b7-6+ |
Clé InChI |
ZSCMJPIUMRKANX-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)/C=C/C(=O)N)OC |
SMILES canonique |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=CC(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366653.png)
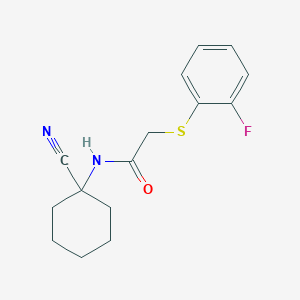
![N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide](/img/structure/B13366664.png)
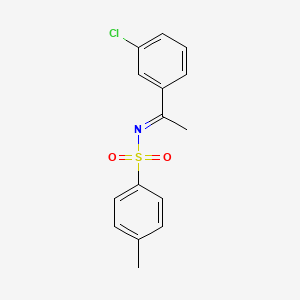
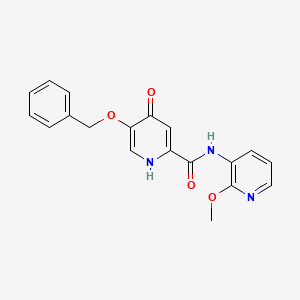
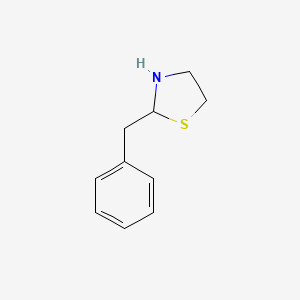
![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366682.png)
![methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13366686.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366688.png)
![1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine](/img/structure/B13366690.png)
